molecular formula C13H14BrNO B1293234 7-(3-Bromophenyl)-7-oxoheptanenitrile CAS No. 898766-82-0

7-(3-Bromophenyl)-7-oxoheptanenitrile

Cat. No.: B1293234
CAS No.: 898766-82-0
M. Wt: 280.16 g/mol
InChI Key: HOMPSBVEEFFHKC-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-7-oxoheptanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a heptanenitrile chain with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-7-oxoheptanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and heptanenitrile.

    Condensation Reaction: The 3-bromobenzaldehyde undergoes a condensation reaction with heptanenitrile in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

7-(3-Bromophenyl)-7-oxoheptanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 7-(3-bromophenyl)-7-hydroxyheptanenitrile.

    Oxidation: Formation of 7-(3-bromophenyl)-7-carboxyheptanenitrile.

Scientific Research Applications

7-(3-Bromophenyl)-7-oxoheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone and nitrile groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

7-(3-bromophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-15/h5-7,10H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMPSBVEEFFHKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642199
Record name 7-(3-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-82-0
Record name 7-(3-Bromophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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